molecular formula C9H9Cl2NO2 B556689 (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid CAS No. 52794-98-6

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Cat. No. B556689
CAS RN: 52794-98-6
M. Wt: 234.08 g/mol
InChI Key: NRCSJHVDTAAISV-MRVPVSSYSA-N
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Description

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid, also known as R-2-DCPPA or R-2-DCPPA, is an organic compound used in scientific research and laboratory experiments. It is a chiral compound, meaning it can exist in two different forms that are mirror images of each other. R-2-DCPPA is a common starting material for the synthesis of a variety of compounds, and it has been used in numerous studies for its potential biochemical and physiological effects.

Scientific Research Applications

  • Fluorescence Derivatisation in Biological Assays : The compound has been used for fluorescence derivatization of amino acids, aiding in biological assays due to its strong fluorescence properties (Frade et al., 2007).

  • Potential GABAB Receptor Antagonists : It has been synthesized as a lower homologue of baclofen and investigated as a weak specific antagonist of GABA at the GABAB receptor (Abbenante et al., 1997).

  • Asymmetric Hydrogenation Studies : The compound has been used in the preparation of optically pure isoquinolinecarboxylic acid, important in asymmetric hydrogenation catalyst systems for synthesizing enantiomerically pure compounds (O'reilly et al., 1990).

  • Enantiospecific Syntheses of Natural Products : It has been used in the enantiospecific and stereoselective synthesis of natural products like (+)-crispine A (Gurram et al., 2011).

  • Optically Active α-Nucleic Acid Base Substituted Propanoic Acids Synthesis : The compound is synthesized as an optically active derivative for use in biochemical applications (Overberger & Chang, 1989).

  • Substrate Stereospecificity in Biological Chemistry : Its derivatives have been studied for their substrate and inhibitory properties, contributing to the understanding of enzyme-substrate interactions (Silverman et al., 1987).

  • Diorganotin(IV) Compounds Synthesis and Structural Studies : It's used in the synthesis of diorganotin(IV) compounds, with potential applications in materials science and organometallic chemistry (Baul et al., 2013).

  • Optically Active 1,4-Thiazane-3-carboxylic Acid Synthesis : Its derivatives have been used in the synthesis of optically active thiazane-carboxylic acid, relevant in pharmaceutical research (Shiraiwa et al., 1998).

  • Molecular Docking and Vibrational Studies : This compound has been studied for its potential in molecular docking and vibrational analysis, contributing to the development of new pharmaceuticals (Vanasundari et al., 2018).

  • Crystal Engineering Applications : Derivatives like baclofen have been investigated for their role in crystal engineering, contributing to the development of new materials (Báthori & Kilinkissa, 2015).

  • Steric Features in Histamine H2 Receptor Agonists : The structural information of this compound has been essential for determining the steric features of histamine H2 receptor agonists (Zabel et al., 2000).

  • Brain Tumor Imaging with Positron Emission Tomography : Enantiomers of this compound have been evaluated for their potential in brain tumor imaging using PET technology (McConathy et al., 2010).

properties

IUPAC Name

(2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCSJHVDTAAISV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426364
Record name 3,4-Dichloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid

CAS RN

52794-98-6
Record name 3,4-Dichloro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52794-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
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(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
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(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Citations

For This Compound
1
Citations
HX Yang, ZS Xie, H Yi, J Jin, J Geng… - Journal of Medicinal …, 2023 - ACS Publications
The current global issue of antibiotic resistance is serious, and there is an urgent requirement of developing novel antibiotics. Octapeptins have recently regained interest because of …
Number of citations: 3 pubs.acs.org

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